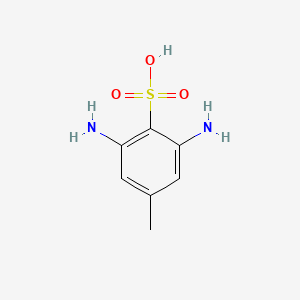

2,6-Diamino-4-methylbenzenesulfonic acid

Description

Significance of Sulfonated Aromatic Amines in Contemporary Organic Chemistry

Sulfonated aromatic amines are cornerstone intermediates in industrial organic synthesis. google.com Their primary significance lies in their role as precursors in the manufacture of azo dyes, a vast and commercially important class of colorants. researchgate.netjchemrev.com The sulfonic acid group provides water solubility, a crucial feature for applying dyes to textiles, while the amino group is essential for the diazotization reaction that forms the chromophoric azo group (-N=N-). researchgate.net

Beyond dyes, the applications of sulfonated aromatic compounds have expanded. They are integral to the synthesis of some pharmaceuticals, ion-exchange resins, and optical brighteners. google.com In more recent research, the introduction of sulfonic acid groups into polymer backbones is a key strategy for developing proton exchange membranes for fuel cells. nih.gov Furthermore, sulfonic acid-functionalized materials, including those based on silica (B1680970), titania, and zirconia, are gaining traction as efficient and reusable solid acid catalysts in a variety of organic reactions, offering a sustainable alternative to homogenous mineral acids. epa.gov

Overview of Research Trajectories for 2,6-Diamino-4-methylbenzenesulfonic Acid and Related Structural Motifs

The research trajectory for diaminotoluene sulfonic acids, including the 2,6-diamino-4-methyl isomer, is historically and predominantly linked to the dye industry. These compounds serve as "coupling components" or precursors to diazo components in the synthesis of azo dyes. google.comnjit.edu For instance, patents describe the use of related isomers like 2,4,5-triamino-benzene-sulfonic acid in the preparation of brown dyes for leather. google.com

While specific academic studies detailing the synthesis and application of this compound are not as prevalent as those for its isomers like 2,4-diaminobenzenesulfonic acid, its commercial availability suggests its use in specialized chemical manufacturing. researchallied.com The synthesis of these compounds typically involves either the sulfonation of a diaminotoluene precursor or the reduction of a dinitrotoluene sulfonic acid. patsnap.com For example, a common method for preparing the related 2,4-diaminobenzenesulfonic acid involves the sulfonation of m-phenylenediamine (B132917) with sulfuric acid or oleum (B3057394), a process for which high yields have been reported. patsnap.com

Table 2: Example Synthesis Data for a Related Isomer (2,4-Diaminobenzenesulfonic Acid) This data is for a related structural motif and serves to illustrate typical reaction parameters and outcomes in this class of compounds.

| Reactants | Temperature | Duration | Product Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| m-Phenylenediamine, 98% Sulfuric Acid, Phosphoric Acid | 195-200 °C | 6 hours | 95% | 99% | patsnap.com |

Current State of Academic Understanding and Identified Research Gaps

The current academic understanding of sulfonated aromatic amines is multifaceted. They are recognized as highly valuable synthetic intermediates, but their widespread use has also led to environmental scrutiny. The sulfonic acid group, which imparts water solubility, also makes these compounds relatively resistant to biodegradation. core.ac.ukresearchgate.net Consequently, sulfonated aromatic amines can persist in industrial wastewater and the environment, posing a challenge for conventional treatment methods. core.ac.uk

This persistence defines a major research gap: the development of more efficient and sustainable methods for the degradation and removal of these compounds from water systems. Studies have explored both aerobic and anaerobic biodegradation pathways, finding that degradation is often slow and requires specialized microbial consortia. core.ac.ukresearchgate.net

Another significant research gap is the exploration of novel applications for compounds like this compound beyond their traditional role in dye synthesis. The unique arrangement of functional groups on the aromatic ring could potentially be exploited in the fields of materials science, polymer chemistry, or as ligands in coordination chemistry. However, dedicated research into these alternative applications for this specific isomer appears limited in publicly accessible literature. Future research could focus on developing greener synthesis routes to minimize waste and exploring new, high-value applications that leverage its specific chemical structure.

Structure

2D Structure

3D Structure

Properties

CAS No. |

128-55-2 |

|---|---|

Molecular Formula |

C7H10N2O3S |

Molecular Weight |

202.23 g/mol |

IUPAC Name |

2,6-diamino-4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H10N2O3S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,8-9H2,1H3,(H,10,11,12) |

InChI Key |

MNAWGAORJBFMTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)S(=O)(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 2,6-Diamino-4-methylbenzenesulfonic Acid

The synthesis of this compound can be approached through several methodologies, primarily involving the introduction of a sulfonic acid group onto a pre-existing substituted phenylenediamine.

Sulfonation Reactions of Substituted Phenylenediamines

A primary route for the synthesis of aminobenzenesulfonic acids involves the direct sulfonation of the corresponding amino-substituted benzene (B151609) ring. In a related synthesis, 2,4-diaminobenzenesulfonic acid is prepared by the sulfonation of m-phenylenediamine (B132917) using fuming sulfuric acid (oleum). google.comgoogle.compatsnap.com This process typically involves reacting the diamine with oleum (B3057394) at elevated temperatures. google.com For the synthesis of this compound, the analogous starting material would be 4-methyl-1,3-benzenediamine (also known as 2,4-diaminotoluene).

The reaction conditions for such sulfonations are critical and can influence the yield and purity of the product. For instance, in the synthesis of 2,4-diaminobenzenesulfonic acid, reaction temperatures can range from 60 to 180°C. google.com A similar temperature range would likely be employed for the sulfonation of 2,4-diaminotoluene (B122806). The concentration of sulfur trioxide in the oleum is also a key parameter.

An alternative approach involves the reduction of a dinitro precursor. For example, a patent describes the preparation of 2,6-dinitro-4-sulpho-toluene by the nitration of p-toluenesulfonic acid, followed by reduction to yield 2,6-diamino-4-sulpho-toluene. google.com This multi-step process, while less direct, avoids the potential for oxidative side reactions that can occur during the direct sulfonation of highly activated diamino compounds. The reduction of the dinitro compound can be achieved using various reducing agents, such as iron in the presence of an acid. google.comorgsyn.org

Table 1: Comparison of Sulfonation Methods for Related Diaminobenzenesulfonic Acids

| Starting Material | Sulfonating Agent | Product | Reference |

| m-Phenylenediamine | Fuming Sulfuric Acid (Oleum) | 2,4-Diaminobenzenesulfonic acid | google.comgoogle.compatsnap.com |

| 2,4-Dinitrochlorobenzene | Sodium bisulfite, then reduction | 2,4-Diaminobenzenesulfonic acid | google.com |

| o-Nitrotoluene | Oleum, then Nitration, then Reduction | 2,6-Diamino-4-sulpho-toluene | google.com |

Alternative Synthetic Routes

Alternative synthetic pathways to this compound are not extensively documented in the literature. However, routes starting from different precursors can be envisaged. One such possibility is the catalytic hydrogenation of 2,4-dinitrobenzene sulfonic acid sodium salt using catalysts like palladium-on-charcoal or a nickel-aluminum alloy. google.com This method is used for the synthesis of 2,4-diaminobenzenesulfonic acid and could potentially be adapted for the 2,6-diamino-4-methyl isomer by starting with the corresponding 2,6-dinitro-4-methylbenzenesulfonic acid.

Preparation of Derivatives Incorporating the this compound Moiety

The presence of two primary amino groups and a sulfonic acid group makes this compound a versatile building block for the synthesis of a wide range of derivatives.

Derivatization of Amino Functional Groups

The primary amino groups of this compound are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.

A common reaction of aromatic amines is the formation of sulfonamides by reaction with a sulfonyl chloride in the presence of a base like pyridine. cbijournal.com This reaction could be applied to one or both amino groups of this compound to yield sulfonamide derivatives.

Another key reaction is diazotization, where a primary aromatic amine reacts with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) at low temperatures to form a diazonium salt. google.com These diazonium salts are versatile intermediates that can be converted into a wide range of functional groups. For example, they can be used in coupling reactions to form azo dyes. orgsyn.org

Derivatization of Sulfonic Acid Functional Groups

The sulfonic acid group is a strong acid and can be converted into several important derivatives, most notably sulfonyl chlorides. The conversion of a sulfonic acid to a sulfonyl chloride is a crucial transformation as it activates the sulfur center towards nucleophilic attack.

One method for this conversion is the reaction of the sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. More recently, methods for the synthesis of sulfonyl chlorides from primary sulfonamides using reagents like Pyry-BF4 have been developed, which could be a potential route if the sulfonic acid is first converted to a sulfonamide. nih.gov

Once formed, the sulfonyl chloride derivative of the this compound moiety can react with a variety of nucleophiles. For example, reaction with amines or ammonia (B1221849) will yield sulfonamides. cbijournal.comnih.govnih.gov This provides a pathway to a diverse range of sulfonamide-containing compounds.

Table 2: Potential Derivatization Reactions of this compound Functional Groups

| Functional Group | Reagent | Product Type |

| Amino | Sulfonyl Chloride | Sulfonamide |

| Amino | Sodium Nitrite / Acid | Diazonium Salt |

| Sulfonic Acid | Thionyl Chloride | Sulfonyl Chloride |

| Sulfonyl Chloride (from Sulfonic Acid) | Amine / Ammonia | Sulfonamide |

Integration into Heterocyclic Systems (e.g., Pyrimidine and Triazine Derivatives)

The functional groups of this compound make it a potential precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen, such as pyrimidines and triazines.

Pyrimidine Derivatives: Pyrimidines can be synthesized through various condensation reactions. While direct examples using this compound are scarce, related syntheses suggest potential pathways. For instance, chlorinated pyrimidines can be synthesized from imidoyl chlorides, which are in turn generated from organic amides or nitriles. google.com The amino groups of our target compound could potentially be transformed into functionalities that can participate in such cyclization reactions.

Triazine Derivatives: Triazines, particularly 1,3,5-triazines, are often synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). wikipedia.org The chlorine atoms on cyanuric chloride can be sequentially substituted by nucleophiles. The amino groups of this compound could act as nucleophiles, displacing one or more of the chlorine atoms to form triazine derivatives. acs.org

Furthermore, the synthesis of triazine sulfonamides can be achieved by reacting sulfaguanidine (B1682504) derivatives with N-cyanodithioiminocarbonate. nih.govresearchgate.net This suggests that if the sulfonic acid group of this compound were converted to a sulfaguanidine moiety, it could then be used to construct a triazine ring.

Catalytic Strategies in the Synthesis of Sulfonated Aromatic Compounds

A predominant method for aromatic sulfonation involves the use of concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃) dissolved in sulfuric acid. wikipedia.orggoogle.com In this process, sulfuric acid often serves as both the solvent and the catalyst. The actual electrophile is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, which is generated in the highly acidic medium. masterorganicchemistry.comkhanacademy.org For the synthesis of aminosulfonic acids, an excess of sulfuric acid is often used, acting as the reaction solvent and facilitating the reaction, which can lead to nearly 100% yield with acid recycling. google.com The reaction is a reversible process; sulfonation occurs in concentrated acid, while desulfonation can happen in dilute hot aqueous acid. wikipedia.org

A direct parallel for the synthesis of the target compound can be drawn from the industrial synthesis of 2,4-diaminobenzenesulfonic acid, which is produced by the reaction of m-phenylenediamine with fuming sulfuric acid. google.comgoogle.com This reaction is typically conducted at elevated temperatures, ranging from 140 to 250°C, often in the presence of a high-boiling point solvent such as phosphoric acid or polyphosphoric acid to manage the reaction conditions and improve product quality. google.com This suggests a plausible synthetic route for this compound starting from 4-methyl-1,3-phenylenediamine.

Modern catalytic strategies increasingly focus on green and reusable catalysts to mitigate the environmental impact of using large quantities of strong acids. Heterogeneous solid acid catalysts have emerged as a promising alternative. For instance, silica-supported catalysts like silica-supported perchloric acid (SiO₂/HClO₄) and silica-supported potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄) have been effectively used for the sulfonation of aromatic compounds using sodium bisulfite, often under solvent-free microwave irradiation conditions, leading to very good yields. researchgate.net Other developments include the use of ionic liquids, such as 1,3-dialkylimidazolium salts, which can act as both solvent and catalyst, offering advantages like the elimination of by-products and easy separation. google.com Metal oxides, including cupric oxide (CuO), have also been shown to effectively catalyze the synthesis of sulfonamides from amines, indicating their potential in related sulfonation reactions. researchgate.net

Table 1: Comparison of Catalytic Systems for Aromatic Sulfonation

| Catalyst System | Sulfonating Agent | Typical Substrates | Key Advantages |

| Sulfuric Acid/Oleum | H₂SO₄ / SO₃ | Benzene, Toluene (B28343), Anilines | High conversion, inexpensive, well-established. wikipedia.orggoogle.com |

| Ionic Liquids | SO₃ or ClSO₃H | Benzene, Toluene | No by-products, catalyst is not consumed, recyclable. google.com |

| Silica-Supported Acids | NaHSO₃ | Various aromatics | Reusable, green, solvent-free conditions possible. researchgate.net |

| Metal Oxides (e.g., CuO) | Sulfonyl chlorides | Amines, phenols | Mild and neutral conditions, high selectivity. researchgate.net |

| Phosphoric Acid (as solvent) | H₂SO₄ / Oleum | m-Phenylenediamine | High yield and quality, controls reaction exotherm. google.com |

Isolation and Purification Techniques for Research-Scale Synthesis

The isolation and purification of aromatic sulfonic acids like this compound present unique challenges, primarily due to their high polarity, strong acidity, and excellent solubility in water, which complicates their separation from aqueous reaction mixtures and inorganic by-products like sulfuric acid. google.comlookchem.com A variety of techniques have been developed to obtain high-purity material on a research scale.

A common impurity in sulfonation reactions is residual sulfuric acid. lookchem.com One effective method for its removal is recrystallization . Given the differential solubility of sulfonic acids and sulfuric acid in various media, recrystallization from concentrated aqueous solutions or sometimes ethanol (B145695) can effectively purify the target compound. lookchem.com For compounds that are sensitive to heat, this is a preferred method.

Liquid-liquid extraction is another valuable technique, particularly for separating the sulfonic acid from the aqueous phase. It has been found that aromatic sulfonic acids can be extracted from their aqueous solutions using water-immiscible or sparingly miscible organic solvents such as certain alcohols, ketones, or carboxylic acid esters. google.com The organic phase containing the sulfonic acid is then separated, and the solvent is removed, often by distillation under reduced pressure, to yield the purified acid. google.com

For thermally stable sulfonic acids, distillation or rectification can be employed for purification. epo.org This method is particularly effective when the concentration of the sulfonic acid in the crude mixture is adjusted to at least 30% by weight, which improves the efficiency of the separation from non-volatile impurities. epo.org The equipment used for distillation must be resistant to the highly acidic conditions, with materials like glass, Teflon, or enamel-coated steel being preferred. epo.org Azeotropic distillation with a solvent like toluene can also be used to effectively remove water from the product. lookchem.com

Chromatographic methods , specifically ion-exchange chromatography, are powerful for removing ionic impurities. For instance, a crude sulfonic acid solution can be treated with a metal oxide or hydroxide (B78521) (e.g., calcium oxide) to precipitate the excess sulfuric acid as an insoluble sulfate (e.g., calcium sulfate). google.com After filtering off the precipitate, the resulting solution containing the metal sulfonate is passed through a cation exchange resin in its acidic form. This process removes the metal cations and regenerates the free sulfonic acid, yielding a solution free from both metal ions and sulfate impurities. google.com

Table 2: Purification Techniques for Aromatic Sulfonic Acids

| Technique | Target Impurity Removed | Principle of Separation |

| Recrystallization | Sulfuric acid, side products | Differential solubility of the sulfonic acid and impurities in a specific solvent. lookchem.com |

| Liquid-Liquid Extraction | Inorganic acids, salts | Preferential partitioning of the organic sulfonic acid into a water-immiscible organic solvent. google.com |

| Distillation / Rectification | Non-volatile impurities, water | Separation based on differences in boiling points. epo.org |

| Ion-Exchange Chromatography | Metal cations, sulfate ions | Selective removal of ions by passing the solution through a resin bed. google.com |

| Azeotropic Drying | Water | Removal of water as an azeotrope with an entraining agent like toluene. lookchem.com |

Molecular Architecture, Intermolecular Interactions, and Crystallography

Crystal Engineering Principles Applied to Sulfonated Diamino Aromatic Systems

The field of crystal engineering focuses on understanding and controlling the assembly of molecules into solid-state structures. For sulfonated diamino aromatic systems, such as 2,6-Diamino-4-methylbenzenesulfonic acid, the crystal architecture is primarily dictated by a hierarchy of non-covalent interactions. While the specific crystallographic data for this compound is not extensively reported in publicly accessible databases, the principles governing its solid-state assembly can be thoroughly understood by examining closely related aminobenzenesulfonic acids and their salts.

The dominant features in the molecular architecture of these compounds are the strongly acidic sulfonic acid group (-SO₃H) and the basic amino groups (-NH₂). This combination facilitates the formation of zwitterions in the solid state, where the proton from the sulfonic acid group is transferred to an amino group, resulting in a molecule with both a negatively charged sulfonate group (-SO₃⁻) and a positively charged ammonio group (-NH₃⁺). This zwitterionic character is fundamental to the crystal packing, as seen in the archetypal molecule sulfanilic acid (4-aminobenzenesulfonic acid). wikipedia.org

The primary intermolecular force is the strong, charge-assisted hydrogen bond between the ammonio proton donors and the sulfonate oxygen acceptors (N⁺—H···O⁻). These interactions are highly directional and serve as the principal organizing force, leading to the formation of predictable supramolecular synthons—robust and recurring patterns of intermolecular interactions.

One of the most common and stable motifs observed in related structures is the R²₂(8) ring, formed by a pair of N—H···O hydrogen bonds between two molecules. researchgate.netresearchgate.net This creates a centrosymmetric dimer that can act as a fundamental building block for constructing more complex, higher-dimensional architectures. These dimer synthons can be further interconnected through additional N—H···O hydrogen bonds to form infinite chains, sheets, or three-dimensional networks. researchgate.net

Interactive Table 1: Common Hydrogen Bonding Motifs in Sulfonated Aromatic Amine Crystals

Weaker C—H···O hydrogen bonds, where a hydrogen atom from the aromatic ring or methyl group interacts with a sulfonate oxygen atom, also contribute to the cohesion of the crystal structure, filling in the energetic landscape to achieve maximum stability. researchgate.net

Interactive Table 2: Representative π–π Stacking Parameters in Related Aromatic Sulfonate Salts

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Fingerprints

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers a unique "fingerprint" of a molecule based on the vibrations of its constituent bonds.

FTIR Spectroscopy: The FTIR spectrum of a related compound, p-toluenesulfonic acid, reveals characteristic peaks for the sulfonic acid group. Specifically, peaks observed around 1158 cm⁻¹ are attributed to the symmetric stretching vibration of the O=S=O group, while a peak near 665 cm⁻¹ corresponds to the C-S stretching vibration where a hydrogen bond with the -SO₃H group is present. researchgate.net The stretching vibration modes of the sulfate (B86663) groups can also be observed at approximately 1628 cm⁻¹. researchgate.net For aminosulfonic acids, the presence of amino groups would introduce additional characteristic bands, typically in the region of 3300-3500 cm⁻¹ for N-H stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. In the study of benzenesulfonic and 4-toluenesulfonic acids, a complex band around 1124 cm⁻¹, arising from C-S, C-C, and SO₃ stretching, is a key feature for analyzing acid dissociation. nih.govresearchgate.net For 2,6-Diamino-4-methylbenzenesulfonic acid, the Raman spectrum would be expected to show characteristic bands for the aromatic ring, the methyl group, the amino groups, and the sulfonic acid group, allowing for detailed structural analysis.

A representative table of expected vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Methyl (C-H) | Stretching | 2850-2960 |

| Sulfonic Acid (O=S=O) | Symmetric Stretching | ~1158 |

| C-S | Stretching | ~665 |

| Aromatic C=C | Stretching | 1400-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information on the chemical environment of the hydrogen atoms. The aromatic protons would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns revealing their coupling relationships. The methyl protons would give rise to a singlet in the upfield region (around 2.3 ppm), and the protons of the amino groups would also produce characteristic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers insights into the carbon skeleton of the molecule. Each unique carbon atom in the structure would produce a distinct signal. For a related compound, 2,4-dimethylbenzenesulfonic acid, characteristic signals for the aromatic carbons and the methyl carbons are observed. chemicalbook.com In the case of this compound, the chemical shifts of the aromatic carbons would be influenced by the electron-donating amino groups and the electron-withdrawing sulfonic acid group.

A table summarizing the expected NMR data is presented below:

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic C-H | 6.5 - 8.0 | Singlet, Doublet |

| ¹H | Methyl (CH₃) | ~2.3 | Singlet |

| ¹H | Amino (NH₂) | Variable | Broad Singlet |

| ¹³C | Aromatic C-SO₃H | Downfield | Singlet |

| ¹³C | Aromatic C-NH₂ | Upfield | Singlet |

| ¹³C | Aromatic C-H | Mid-range | Singlet |

| ¹³C | Methyl (CH₃) | Upfield | Singlet |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Azo dyes derived from benzoic and cinnamic acids exhibit absorption bands that can be influenced by the solvent and pH. academie-sciences.fr For this compound, the presence of the aromatic ring and the amino groups, which act as chromophores and auxochromes respectively, would result in characteristic absorption bands in the UV region. The position and intensity of these bands can provide information about the electronic structure of the molecule. The UV-Vis spectra of 4,4′-diamino-2,2′-stilbenedisulfonic acid show distinct absorption peaks that are indicative of its electronic structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. The intensity of the molecular ion peak in alkylbenzenesulfonic acids tends to decrease as the molecular weight of the sulfonic acid increases. researchgate.net Common fragmentation pathways for sulfonic acids include desulfonation and loss of alkyl groups. researchgate.net For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact mass, and fragment ions resulting from the loss of the sulfonic acid group, amino groups, or the methyl group. This fragmentation pattern provides a unique signature for the compound's identification.

Chromatographic Techniques for Purity Assessment and Separation (TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from impurities or other components in a mixture.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for qualitative analysis. chemistryhall.com The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. nih.gov The retention factor (Rf) value is a key parameter for identification. chemistryhall.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and quantitative technique for separating and analyzing compounds. A reverse-phase HPLC method has been developed for the determination of p-toluenesulfonic acid. jocpr.com Similarly, HPLC can be used to resolve 2,6- and 2,4-diaminotoluene (B122806) isomers. nih.gov For this compound, a suitable HPLC method would allow for the accurate determination of its purity and the quantification of any related impurities.

Advanced Microscopic and Surface Analysis Techniques (SEM, XPS, ToF-SIMS)

Advanced microscopic and surface analysis techniques provide detailed information about the morphology and surface chemistry of solid samples of this compound.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and morphology of a material at high magnification. It can reveal information about the crystal shape and size distribution of the solid compound.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It would provide detailed information about the atomic composition and chemical bonding environments of the sulfur, nitrogen, oxygen, and carbon atoms on the surface of this compound.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly surface-sensitive analytical technique used to image and analyze the composition of solid surfaces and thin films. nih.gov It works by bombarding the surface with a primary ion beam, which causes the emission of secondary ions that are then analyzed by a time-of-flight mass spectrometer. nih.gov This technique can provide detailed molecular information about the surface of this compound, including the presence of any surface contaminants or variations in chemical composition. nih.gov

Computational Chemistry and Theoretical Investigations of Electronic and Optical Properties

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for optimizing molecular geometries to their lowest energy state and calculating various electronic properties. For 2,6-Diamino-4-methylbenzenesulfonic acid, DFT calculations would provide a foundational understanding of its structural and electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A small gap suggests high reactivity and polarizability, as it is easier to excite an electron from the HOMO to the LUMO. A computational study would calculate these energy levels and the corresponding energy gap, which are essential for predicting how the molecule interacts with other species and its behavior in electronic applications.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound This table is for illustrative purposes only, as specific data is unavailable.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting chemical reactivity, intermolecular interactions, and the sites susceptible to electrophilic and nucleophilic attack. The map uses a color scale where red typically indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). For this compound, an MEP map would identify the reactive sites, with the amino groups expected to be electron-rich and the sulfonic acid group being electron-poor.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stabilization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor orbitals and empty acceptor orbitals. This analysis would quantify the stability arising from these interactions within the this compound structure, offering insights into the resonance effects of the amino and sulfonic acid groups on the benzene (B151609) ring.

Global Reactivity Parameters from Quantum Chemical Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters provide a quantitative basis for understanding the molecule's stability and its tendency to donate or accept electrons in chemical reactions.

Table 2: Hypothetical Global Reactivity Parameters for this compound This table is for illustrative purposes only, as specific data is unavailable.

| Parameter | Formula | Calculated Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Value |

| Chemical Softness (S) | 1/η | Value |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Value |

| Electrophilicity Index (ω) | μ2 / (2η) | Value |

Time-Dependent Density Functional Theory (TD-DFT) for Excitation and De-excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited states of molecules. It is used to calculate electronic absorption spectra, including excitation energies, oscillator strengths, and the wavelengths of maximum absorption (λmax). A TD-DFT analysis of this compound would predict its UV-Visible spectrum and characterize the nature of its electronic transitions (e.g., π→π* or n→π*), which is crucial for understanding its photophysical properties and potential use in dyes or optical materials.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Studies

Nonlinear optical (NLO) materials are essential for modern technologies like telecommunications and optical computing. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ). Molecules with significant charge separation, often found in donor-π-acceptor systems, tend to exhibit large hyperpolarizability values. Given its structure with electron-donating amino groups and an electron-withdrawing sulfonic acid group, this compound is a candidate for NLO activity. Theoretical calculations would quantify its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to assess its potential as an NLO material.

Table 3: Hypothetical Nonlinear Optical Properties of this compound This table is for illustrative purposes only, as specific data is unavailable.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | Value (Debye) |

| Mean Polarizability (α) | Value (esu) |

| First Hyperpolarizability (β) | Value (esu) |

First Hyperpolarizability (βtot) Calculations

The first hyperpolarizability (βtot) is a key indicator of a molecule's potential for second-order nonlinear optical applications, such as frequency doubling. This property arises from the asymmetric response of a molecule's electron cloud to a strong external electric field. Calculations of βtot for this compound would typically be performed using quantum chemical methods like Density Functional Theory (DFT). The magnitude of βtot is highly dependent on the molecular structure, particularly the presence and interaction of electron-donating and electron-accepting groups. In the case of this compound, the amino groups act as strong electron donors, while the sulfonic acid group is a strong electron acceptor. This "push-pull" electronic structure across the benzene ring is a common motif for enhancing NLO responses.

A hypothetical data table for the calculated first hyperpolarizability components of this compound is presented below. Such a table would be the output of computational chemistry software.

| Component | Value (arbitrary units) |

| β_xxx | Data not available |

| β_xyy | Data not available |

| β_xzz | Data not available |

| β_yyy | Data not available |

| β_yzz | Data not available |

| β_zxx | Data not available |

| β_zyy | Data not available |

| β_tot | Data not available |

| Note: The values in this table are placeholders as specific computational data for this molecule were not found in the public domain. |

Second Hyperpolarizability (γtot) Calculations

The second hyperpolarizability (γtot) describes the third-order nonlinear optical response of a molecule. This property is relevant for applications such as third-harmonic generation and optical switching. Similar to βtot, γtot can be calculated using ab initio or DFT methods. The calculation of γtot is computationally more demanding than that of βtot. The value of γtot is sensitive to the delocalization of electrons within the molecule. The aromatic ring in this compound provides a pathway for electron delocalization, which is expected to contribute to its third-order NLO response.

A representative data table for the calculated second hyperpolarizability of this compound would resemble the following:

| Component | Value (arbitrary units) |

| γ_xxxx | Data not available |

| γ_yyyy | Data not available |

| γ_zzzz | Data not available |

| γ_xxyy | Data not available |

| γ_xxzz | Data not available |

| γ_yyzz | Data not available |

| γ_tot | Data not available |

| Note: The values in this table are placeholders as specific computational data for this molecule were not found in the public domain. |

Correlation of Molecular Structure with NLO Response

The nonlinear optical response of this compound is intrinsically linked to its molecular structure. The key features influencing its NLO properties are:

Donor-Acceptor System: The presence of two electron-donating amino groups and one electron-accepting sulfonic acid group creates a significant intramolecular charge transfer network. The spatial arrangement of these groups on the benzene ring is crucial. In this molecule, the ortho and para positions of the amino groups relative to the sulfonic acid group can lead to a complex and potentially large NLO response.

π-Conjugated System: The benzene ring acts as a π-conjugated bridge, facilitating the movement of electrons between the donor and acceptor groups. The extent of this delocalization directly impacts the hyperpolarizability values.

Theoretical studies would involve analyzing the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to understand the charge transfer mechanisms responsible for the NLO properties.

Conformational Analysis and Potential Energy Surface Scans

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the C-S and C-N bonds are of particular interest. A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond rotation angles (dihedral angles).

Chemical Reactivity, Mechanisms, and Transformations

Reactions Involving the Amino Groups (e.g., Diazotization, Condensation)

The two primary amino groups are nucleophilic centers and are responsible for many of the characteristic reactions of this compound, particularly in the synthesis of dyes and other complex organic molecules.

Diazotization: Primary aromatic amines readily undergo diazotization when treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). organic-chemistry.org This reaction converts the primary amino groups into diazonium salt groups (-N₂⁺). Given that 2,6-Diamino-4-methylbenzenesulfonic acid possesses two primary amino groups, it can undergo mono- or bis-diazotization, depending on the reaction conditions.

The resulting diazonium salts are highly valuable synthetic intermediates. organic-chemistry.org They are electrophilic and can participate in azo coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to form azo dyes. wikipedia.orgmdpi.com The general mechanism for diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and attacks the nitrogen atom of the amino group. organic-chemistry.org

Condensation Reactions: The amino groups of this compound can participate in condensation reactions with various electrophilic partners, such as carbonyl compounds (aldehydes and ketones) and carboxylic acid derivatives. In these reactions, a new carbon-nitrogen bond is formed, typically with the elimination of a small molecule like water. libretexts.org For instance, reaction with a dicarboxylic acid could lead to the formation of a polyamide. libretexts.org

Condensation with other reactive species, such as in Ullmann condensation reactions, is also possible. This type of reaction involves the coupling of an amine with an aryl halide, catalyzed by a copper salt, to form a new C-N bond. researchgate.net The reactivity of the amino groups in such reactions can be influenced by the electronic effects of the other substituents on the ring. researchgate.net Protecting one of the amino groups, for example by acetylation, can be a strategy to control the regioselectivity of these reactions. researchgate.net

The following table summarizes the primary reactions involving the amino groups:

| Reaction Type | Reagents | Functional Group Transformation | Product Type |

|---|---|---|---|

| Diazotization | NaNO₂, Strong Acid (e.g., HCl) | -NH₂ → -N₂⁺Cl⁻ | Diazonium Salt |

| Azo Coupling | Diazonium Salt, Electron-rich Aromatic Compound | -N₂⁺Cl⁻ → -N=N-Ar | Azo Compound (Dye) |

| Condensation | Carbonyl Compound (Aldehyde/Ketone) | -NH₂ → -N=CHR (Schiff base) | Imine |

Reactions of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a strong acid, comparable to sulfuric acid. libretexts.orgwikipedia.org It is highly ionized in aqueous solutions and imparts water solubility to the molecule. Its reactivity is distinct from that of the amino and methyl groups.

Key reactions involving the sulfonic acid group include:

Salt Formation: As a strong acid, it readily reacts with bases (e.g., sodium hydroxide) to form sulfonate salts. This is often done to modify the physical properties of the compound, such as its solubility.

Conversion to Sulfonyl Chlorides: The sulfonic acid can be converted to the more reactive sulfonyl chloride (-SO₂Cl) by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Sulfonyl chlorides are versatile intermediates that react with various nucleophiles. libretexts.org

Desulfonation: The sulfonation of aromatic rings is a reversible process. oneonta.edulkouniv.ac.in The sulfonic acid group can be removed from the aromatic ring by heating the compound in dilute aqueous acid, typically sulfuric acid. wikipedia.org This hydrolytic desulfonation regenerates the parent arene (in this case, 2,6-diamino-toluene). wikipedia.org The reversibility of sulfonation allows the -SO₃H group to be used as a temporary blocking or directing group in multi-step syntheses. lkouniv.ac.in

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (SₑAr) due to the presence of three electron-donating groups: two amino groups and one methyl group. wikipedia.org Conversely, the sulfonic acid group is a strongly electron-withdrawing and deactivating group. researchgate.net

Directing Effects:

Amino Groups (-NH₂): These are powerful activating groups and are ortho, para-directors. wikipedia.org

Methyl Group (-CH₃): This is a moderately activating group and is also an ortho, para-director. oneonta.edu

Sulfonic Acid Group (-SO₃H): This is a deactivating group and a meta-director. wikipedia.orgresearchgate.net

In this compound, the positions ortho to the amino groups are positions 3 and 5. The position para to the methyl group is occupied by a hydrogen atom (position 1, relative to the sulfonic acid group). The positions meta to the sulfonic acid group are positions 3 and 5.

The powerful activating and directing influence of the two amino groups dominates the reactivity of the ring. Therefore, electrophilic substitution is strongly directed to the positions ortho and para to them. In this specific molecule, the positions ortho to the amino groups (positions 3 and 5) are the most likely sites for substitution. The combined directing effects of the amino and methyl groups reinforce substitution at these positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring, typically using Br₂ or Cl₂ with a Lewis acid catalyst, although the high activation of the ring may not require a catalyst. wikipedia.org Substitution would be expected at positions 3 and/or 5.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com However, the strong oxidizing conditions of nitration can be destructive to the highly reactive amino groups. oneonta.edu Protection of the amino groups (e.g., by acetylation) is often necessary before nitration.

Further Sulfonation: While the ring already has a sulfonic acid group, further sulfonation is possible under harsh conditions, though the existing deactivating group would make it difficult.

| Activating/Deactivating Nature of Substituents | |

| Group | Effect on Ring |

| -NH₂ (Amino) | Strongly Activating, ortho, para-director |

| -CH₃ (Methyl) | Activating, ortho, para-director |

| -SO₃H (Sulfonic Acid) | Strongly Deactivating, meta-director |

Role as Chemical Intermediates in Complex Organic Synthesis

Due to its array of reactive functional groups, this compound and its isomers serve as crucial intermediates in the chemical industry, particularly in the synthesis of dyes. google.comgoogle.com

The most significant application stems from the ability of its amino groups to be diazotized and subsequently used in azo coupling reactions. wikipedia.org By diazotizing one or both amino groups and coupling them with different aromatic compounds (coupling components), a vast range of azo dyes with diverse colors and properties can be synthesized. orgsyn.org The sulfonic acid group provides water solubility, a desirable property for many textile dyes. oneonta.edu

Furthermore, the molecule can be a building block for pharmaceuticals and other specialty organic chemicals. The different functional groups allow for a sequence of reactions, modifying the structure step-by-step to build more complex molecules. For example, the sulfonic acid group could be converted to a sulfonamide, a functional group present in sulfa drugs. wikipedia.org

Advanced Applications in Materials Science and Chemical Industry

Building Blocks for Functional Dye Molecules

2,6-Diamino-4-methylbenzenesulfonic acid serves as a crucial precursor in the creation of functional dyes, particularly azo dyes. The presence of two amino groups allows for the formation of bis-azo dyes, leading to molecules with extended chromophoric systems and deep colors.

Azo dyes are the most widely used class of dyes in the textile industry and other coloration fields. nih.govjmchemsci.com Their synthesis is a well-established two-step process involving diazotization followed by a coupling reaction. nih.govunb.capbworks.com Sulfonated aromatic amines, such as this compound, are key starting materials in this process.

The general synthesis involves the following key stages:

Diazotization : An aromatic primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). unb.canih.govjournalijar.com This converts the primary amino group into a highly reactive diazonium salt (-N₂⁺). Given that this compound has two amino groups, this reaction can be controlled to occur at one or both sites.

Coupling : The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. nih.gov This component is an electron-rich aromatic compound, such as a phenol, naphthol, or another aromatic amine. pbworks.comjournalijar.com The diazonium ion attacks the activated ring of the coupling component in an electrophilic aromatic substitution reaction to form the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color. pbworks.com

The sulfonic acid group (-SO₃H) plays a critical role by imparting water solubility to the final dye molecule, which is essential for dyeing processes in aqueous media. imrpress.com The presence of this group is a common feature in many commercial acid and reactive dyes. nih.gov

| Step | Process | Key Reagents | Typical Conditions | Role of this compound |

|---|---|---|---|---|

| 1 | Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | The primary amino groups (-NH₂) are converted into diazonium salt groups (-N₂⁺). |

| 2 | Diazo Coupling | Electron-rich aromatic compounds (e.g., phenols, naphthols, anilines) | Controlled pH and low temperature | The diazonium salt acts as an electrophile, reacting with a coupling agent to form the azo (-N=N-) linkage. |

Azo dyes derived from this compound are potential candidates for forming such complexes. The azo group itself, along with adjacent functional groups like hydroxyl (-OH) or amino (-NH₂) groups (which can be introduced in the coupling component), can form strong coordination bonds with transition metals. hermetachem.comscielo.org.mx Common metals used for this purpose include chromium (Cr), cobalt (Co), copper (Cu), and nickel (Ni). scielo.org.mx

In these complexes, one or two dye molecules coordinate with a single metal ion. hermetachem.com The resulting structure creates a stable, rigid chromophore that is less susceptible to degradation by light and chemical agents. The sulfonic acid group, while not typically involved in the direct coordination, ensures the solubility of the metal-complex dye. google.com

| Metal Ion | Typical Coordination Ratio (Dye:Metal) | Impact on Dye Properties | Resulting Color Shades |

|---|---|---|---|

| Chromium (Cr) | 1:2 | Excellent light and wet fastness, but environmental concerns exist. sdc.org.uk | Varies (often duller shades) |

| Cobalt (Co) | 1:2 | Good fastness properties, often used as an alternative to chromium. | Varies |

| Copper (Cu) | 1:1 or 1:2 | Enhances light fastness, particularly for blue and green shades. scielo.org.mx | Bright blues and greens |

| Iron (Fe) | 1:2 | Used as an environmentally friendlier alternative to chromium, though may offer slightly lower fastness. sdc.org.uk | Yellow-brown to black-brown shades. sdc.org.uk |

Precursors for Novel Heterocyclic Compounds and Pharmacophores

The reactive amino groups of this compound make it a valuable starting material for the synthesis of various heterocyclic compounds. Heterocycles are a core component of many pharmaceuticals, agrochemicals, and functional materials. The diamine structure allows for the construction of fused ring systems or molecules with multiple heterocyclic moieties.

For example, aromatic diamines can react with dicarbonyl compounds (like 2,5-hexanedione) or their equivalents to form nitrogen-containing heterocycles such as pyrroles or pyrazines. mdpi.com The presence of two adjacent amino groups could potentially be used to build fused heterocyclic systems like benzimidazoles or quinoxalines, depending on the reaction partner. The sulfonic acid group can be retained in the final structure to enhance water solubility or it can be strategically removed during the synthesis. This functional group can also influence the biological activity of the resulting molecule, making it a key component in the design of novel pharmacophores.

Potential in Nonlinear Optical (NLO) Material Development

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, optical communications, and information processing. researchgate.net A common molecular design for NLO materials involves creating a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a delocalized π-electron system. researchgate.net

This compound possesses the key features of such a system. The amino groups (-NH₂) are strong electron donors, while the sulfonic acid group (-SO₃H) is an electron acceptor. These groups are attached to the benzene (B151609) ring, which provides the necessary π-electron bridge. This intramolecular charge-transfer characteristic is a prerequisite for high second-order NLO susceptibility (β). While direct NLO studies on this specific compound are not widely reported, related structures containing benzenesulfonate (B1194179) and amino groups have demonstrated promising NLO properties. researchgate.net Further derivatization, for instance, by converting it into an azo dye, could extend the π-conjugation and potentially enhance these NLO effects.

| NLO Parameter | Description | Relevance of this compound Structure |

|---|---|---|

| Second-order NLO susceptibility (β) | A measure of a molecule's ability to cause second-harmonic generation (frequency doubling of light). | The "push-pull" nature (amino donors, sulfonic acid acceptor) suggests potential for a significant β value. |

| Third-order NLO susceptibility (χ³) | Relates to phenomena like nonlinear absorption and the nonlinear refractive index, important for optical limiting applications. | The extended π-electron system in derivatives could lead to a high third-order susceptibility. researchgate.net |

Catalytic Roles in Industrial Chemical Processes

Sulfonic acids are strong Brønsted acids and are widely used as catalysts in various industrial chemical processes, such as esterification, alkylation, and condensation reactions. The use of solid acid catalysts is gaining prominence as a greener alternative to corrosive and difficult-to-separate liquid mineral acids like sulfuric acid. mdpi.com

Materials functionalized with sulfonic acid groups are effective heterogeneous catalysts. mdpi.com this compound could be utilized in this context in several ways:

It could be immobilized onto a solid support (e.g., silica (B1680970), polymer resin) to create a heterogeneous acid catalyst.

It could be used as a monomer in polymerization reactions to produce a self-catalyzed polymer containing both acidic (-SO₃H) and basic (-NH₂) sites. Such bifunctional materials can be highly effective for specific reaction pathways.

Aromatic sulfonic acids like p-toluenesulfonic acid are known to catalyze reactions such as the synthesis of heterocyclic compounds. researchgate.net this compound could exhibit similar catalytic activity, with the added functionality of its amino groups potentially influencing reaction selectivity.

The presence of both acidic and basic centers within the same molecule opens up possibilities for its use in cascade reactions where both an acid and a base catalyst are required.

Environmental Fate and Degradation Studies of Sulfonated Aromatic Amines

Aerobic Biodegradation Pathways and Biotransformation

The aerobic biodegradation of sulfonated aromatic amines is generally considered to be a slow and challenging process. The presence of the electron-withdrawing sulfonate group on the aromatic ring makes the compound more resistant to electrophilic attack by microbial oxygenase enzymes, which are often the first step in the aerobic degradation of aromatic compounds. researchgate.net This inherent stability means that many SAAs are recalcitrant in conventional aerobic wastewater treatment systems. nih.govazregents.edu

However, studies have shown that some SAA isomers can be degraded under aerobic conditions, particularly by specialized microbial consortia that have been acclimated to these compounds in contaminated environments. nih.govazregents.educore.ac.uk For example, research on aminobenzenesulfonic acid (ABS) isomers demonstrated that while some were resistant, others like 2-ABS and 4-ABS could be degraded by inocula from historically polluted sites. nih.govazregents.edu The degradation of these compounds often requires specific bacterial strains that possess a narrow substrate range. core.ac.uk

Complete mineralization of certain SAAs has been documented, which involves the breakdown of the molecule into inorganic components. Evidence for mineralization includes:

Oxygen Consumption: The uptake of oxygen by microorganisms during the breakdown of the compound. nih.gov

Carbon Dioxide Production: The release of CO2 as the organic carbon is used for energy. nih.gov

Sulfate (B86663) Recovery: The cleavage of the carbon-sulfur bond and the release of the sulfonate group as inorganic sulfate (SO₄²⁻). nih.gov

Table 1: Aerobic Biodegradability of Selected Sulfonated Aromatic Amines This interactive table summarizes research findings on the aerobic degradation of various SAAs.

| Compound | Biodegradability | Conditions / Notes | Reference(s) |

|---|---|---|---|

| 2-Aminobenzenesulfonic acid (2-ABS) | Degradable | Requires acclimated microbial consortia from polluted sites. Mineralization confirmed. | nih.gov, azregents.edu |

| 3-Aminobenzenesulfonic acid (3-ABS) | Recalcitrant | Not significantly degraded under tested aerobic conditions. | core.ac.uk |

| 4-Aminobenzenesulfonic acid (4-ABS) | Degradable | Requires acclimated microbial consortia. Mineralization confirmed. | nih.gov, azregents.edu |

| 2,4-Diaminobenzenesulfonic acid | Recalcitrant | Tested with various inocula and showed poor biodegradability. | core.ac.uk |

| Naphthalenesulfonic acids | Variable | Degradability depends on the specific isomer and microbial strains present. | core.ac.uk |

Anaerobic Degradation and Metabolite Formation

Under anaerobic conditions, sulfonated aromatic amines are highly persistent and generally not subject to biodegradation. core.ac.uk This is a critical aspect of their environmental fate, especially in the context of azo dye pollution. Azo dyes, which are widely used in industries like textiles and printing, are characterized by one or more azo bridges (-N=N-). In anoxic environments such as sediments or anaerobic digesters, these azo linkages are readily reduced by microorganisms, leading to the cleavage of the dye molecule and the formation of the constituent aromatic amines. wur.nl

While this process results in the decolorization of the wastewater, the SAA metabolites that are formed are not further broken down. wur.nl Extensive studies on a range of SAAs have consistently shown a lack of degradation under anaerobic conditions. core.ac.uk Therefore, anaerobic treatment processes for azo dye-containing wastewater effectively transform the pollutant from a colored dye into colorless, but still persistent, sulfonated aromatic amines. These metabolites can then be discharged into the environment where they may persist or be transported to aerobic zones.

Photolytic and Chemical Degradation Mechanisms in Aqueous Environments

Due to the resistance of many sulfonated aromatic amines to biological degradation, non-biological degradation mechanisms are crucial for their removal from aqueous environments. Advanced Oxidation Processes (AOPs) are a key set of chemical treatments designed to mineralize persistent organic pollutants. wikipedia.org These processes rely on the in-situ generation of highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds. wikipedia.org

Common AOPs applicable to the degradation of SAAs include:

Ozonation: Ozone (O₃) can directly react with aromatic amines or decompose in water to form hydroxyl radicals. Studies have shown that ozonation can achieve total destruction of compounds like 4-aminobenzene sulfonic acid. tandfonline.comtandfonline.com The process can, however, form colored intermediates initially, which are subsequently oxidized upon further ozone exposure. tandfonline.comtandfonline.com The final oxidation products are generally more biodegradable than the parent compound. tandfonline.comtandfonline.com

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates hydroxyl radicals. Photocatalysis has been successfully applied to degrade various aromatic sulfonates. unito.it The degradation rate can be influenced by the degree of sulfonation, with substrate adsorption onto the catalyst surface playing a key role. unito.it The process can lead to complete mineralization, evidenced by the abatement of Total Organic Carbon (TOC) and the release of inorganic sulfate. unito.it

Fenton and Photo-Fenton Processes: The Fenton reaction involves hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. Its efficacy can be enhanced with UV light (photo-Fenton). This AOP is effective for degrading a wide range of organic pollutants. researchgate.net

Autoxidation is another non-biological process that can contribute to the transformation of SAAs, resulting in the formation of colored polymeric substances. core.ac.uk Direct photolysis (degradation by sunlight without a catalyst) may also occur, but its significance depends on the specific chemical structure of the SAA and environmental conditions.

Adsorption and Mobility in Environmental Compartments

The environmental mobility of 2,6-Diamino-4-methylbenzenesulfonic acid and other SAAs is largely dictated by the sulfonic acid group (-SO₃H). This functional group is highly polar and ionizes in water, making SAAs very water-soluble. core.ac.uk This high solubility results in a low tendency to adsorb to soil and sediment particles.

Key factors influencing adsorption and mobility include:

Low Octanol-Water Partition Coefficient (Kow): Due to their hydrophilic nature, SAAs have low Kow values, indicating a preference for the aqueous phase over organic phases like soil organic matter.

Soil Properties: Adsorption is generally weak in most soils. However, interactions can be influenced by soil pH and the content of organic matter and clay. nih.gov In acidic soils, the amine groups (-NH₂) can become protonated (-NH₃⁺), potentially increasing adsorption to negatively charged clay particles through cation exchange. nih.gov

High Mobility: The combination of high water solubility and low adsorption potential leads to high mobility in the environment. This means that SAAs are likely to be transported with water flow through soil profiles and into groundwater, or be distributed widely in surface water bodies. mdpi.com

The primary environmental compartment for SAAs is therefore the aqueous phase, where they are subject to transport and the degradation processes described previously.

Table 2: Physicochemical Properties Influencing Environmental Mobility of SAAs This interactive table outlines the general properties of SAAs that determine their behavior in soil and water.

| Property | General Characteristic for SAAs | Implication for Environmental Fate |

|---|---|---|

| Water Solubility | High | Prone to remain in the aqueous phase (surface water, groundwater). |

| Adsorption to Soil | Low | High potential for leaching and transport away from the source of contamination. |

| Polarity | High | Low affinity for non-polar compartments like fatty tissues, suggesting low bioaccumulation potential. |

| Ionization | Can exist as anions (from -SO₃⁻) or cations (from -NH₃⁺) depending on pH. | Sorption can be influenced by soil pH and surface charge. |

Wastewater Treatment and Environmental Management Strategies for Sulfonated Dyes

The persistence of sulfonated aromatic amines necessitates specialized wastewater treatment and management strategies, particularly for effluents from industries using sulfonated azo dyes. Conventional biological treatment plants are often ineffective at removing these compounds. azregents.edu

Effective management strategies include:

Sequential Anaerobic-Aerobic Treatment: This is a widely researched and effective approach. An initial anaerobic stage is used to decolorize the azo dye effluent by reducing the azo bonds and forming the corresponding SAAs. wur.nl The effluent then undergoes a subsequent aerobic treatment stage. This aerobic stage must often be bioaugmented with specialized microbial cultures capable of degrading the specific SAA metabolites produced in the first stage. wur.nl

Advanced Oxidation Processes (AOPs): As discussed in section 8.3, AOPs like ozonation, photocatalysis, and Fenton processes can be implemented to chemically destroy SAAs in wastewater. amanote.com These are powerful but can be energy-intensive and costly. They are often used as a polishing step to treat recalcitrant compounds that pass through biological treatment.

Enzymatic Treatment: Specific enzymes, such as peroxidases and laccases, can be used to treat SAA-containing wastewater. nih.gov These enzymes catalyze the oxidative polymerization of aromatic amines. The resulting polymers are typically insoluble and can be removed from the water by coagulation and sedimentation. nih.gov

Source Control: Implementing cleaner production processes, improving dye fixation rates in industrial processes, and substituting highly recalcitrant dyes with more biodegradable alternatives are crucial preventative strategies to reduce the environmental load of these compounds.

An integrated approach, combining different treatment technologies, is often the most effective way to manage wastewater containing sulfonated azo dyes and their SAA degradation products.

Q & A

Basic Research Questions

Q. What are the standard synthesis pathways for 2,6-Diamino-4-methylbenzenesulfonic acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation and amination of toluene derivatives. A common route involves sulfonation of 4-methylaniline using concentrated sulfuric acid under controlled temperature (e.g., 150–180°C), followed by nitration and reduction steps to introduce amino groups. Purification often employs recrystallization from aqueous ethanol or methanol to remove unreacted intermediates and byproducts like sulfones. Purity can be verified via melting point analysis and thin-layer chromatography (TLC) .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- NMR : The aromatic protons in the 1H NMR spectrum should show distinct splitting patterns due to the diamino and sulfonic acid substituents. For example, the methyl group at position 4 appears as a singlet (~2.3 ppm), while amino protons resonate between 5.0–6.0 ppm (broad signals due to hydrogen bonding). 13C NMR should confirm the sulfonic acid group’s electron-withdrawing effects (e.g., downfield shifts for C3 and C5) .

- IR : Key peaks include N–H stretches (~3300 cm⁻¹ for amines), S=O asymmetric/symmetric stretches (~1180 cm⁻¹ and ~1040 cm⁻¹), and C–S vibrations (~680 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : The sulfonic acid group confers high solubility in polar solvents (e.g., water, DMSO) but limited solubility in nonpolar solvents. Stability tests indicate decomposition above 250°C, with susceptibility to oxidation in acidic or alkaline conditions. For long-term storage, maintain pH 6–7 in aqueous solutions at 4°C to prevent hydrolysis or sulfonic acid group degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Discrepancies in spectral data (e.g., overlapping signals in aromatic regions) may arise from tautomerism, solvent effects, or impurities. To address this:

- Use deuterated DMSO for NMR to minimize solvent interference.

- Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts).

- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous structural confirmation .

Q. What advanced analytical methods are recommended for detecting trace impurities or isomers in synthesized batches?

- Methodological Answer :

- HPLC-MS : Reverse-phase chromatography with a C18 column and mobile phase (e.g., water/acetonitrile with 0.1% formic acid) can separate isomers. MS detection (ESI+) identifies impurities via molecular ion peaks.

- 2D NMR (e.g., HSQC, COSY) : Resolves overlapping signals, especially for distinguishing regioisomers like 3,5-diamino-4-methylbenzenesulfonic acid vs. 2,6-diamino derivatives.

- Elemental Analysis : Confirm C, H, N, S ratios to detect sulfur-containing byproducts .

Q. How can the compound’s sulfonic acid group be exploited in designing functional materials (e.g., ion-exchange resins or catalysts)?

- Methodological Answer : The sulfonic acid moiety acts as a strong proton donor, making it suitable for:

- Ion-Exchange Resins : Incorporate into polystyrene matrices via copolymerization with divinylbenzene. Test ion capacity via titration with NaOH.

- Acid Catalysts : Immobilize on mesoporous silica (e.g., SBA-15) for esterification reactions. Monitor catalytic efficiency via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.